(R)-6-chlorochroman-3-amine hydrochloride
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Overview
Description
®-6-chlorochroman-3-amine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chroman ring substituted with a chlorine atom and an amine group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-chlorochroman-3-amine hydrochloride typically involves several steps. One common method starts with the preparation of the chroman ring, followed by the introduction of the chlorine atom and the amine group. The final step involves converting the amine to its hydrochloride salt.
Chroman Ring Formation: The chroman ring can be synthesized through a cyclization reaction involving phenol derivatives and aldehydes under acidic conditions.
Amination: The amine group is introduced via nucleophilic substitution, often using ammonia or amine derivatives.
Hydrochloride Formation: The final step involves treating the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of ®-6-chlorochroman-3-amine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
®-6-chlorochroman-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
®-6-chlorochroman-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-6-chlorochroman-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
SCH-23390 hydrochloride: A selective dopamine D1 receptor antagonist.
Phenylephrine hydrochloride: An α1-adrenergic receptor agonist.
CI 966 hydrochloride: A selective inhibitor of the GABA transporter GAT-1.
Uniqueness
®-6-chlorochroman-3-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts enhances its solubility and usability in various applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
(3R)-6-chloro-3,4-dihydro-2H-chromen-3-amine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-7-1-2-9-6(3-7)4-8(11)5-12-9;/h1-3,8H,4-5,11H2;1H/t8-;/m1./s1 |
InChI Key |
YIPPXNAWFXXHHD-DDWIOCJRSA-N |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2)Cl)N.Cl |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Cl)N.Cl |
Origin of Product |
United States |
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